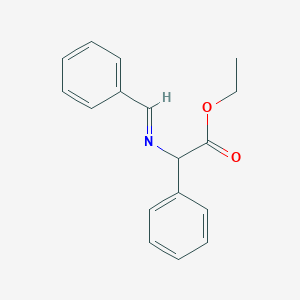![molecular formula C10H8N4O B137681 1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one CAS No. 149668-99-5](/img/structure/B137681.png)
1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one
Vue d'ensemble
Description
1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one, also known as MTQ, is a heterocyclic organic compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. MTQ has a unique chemical structure that allows it to interact with biological systems in various ways, making it a promising candidate for drug discovery and development.
Mécanisme D'action
The mechanism of action of 1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in inflammation and cancer progression. 1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in cellular antioxidant defense.
Biochemical and Physiological Effects
1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). 1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one has also been shown to induce apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. In addition, 1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one has been shown to protect against oxidative stress by increasing the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
Avantages Et Limitations Des Expériences En Laboratoire
1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. 1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one also exhibits a range of pharmacological activities, making it a versatile tool for investigating various biological processes. However, 1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one also has some limitations. It has poor solubility in water, which can make it difficult to administer in vivo. In addition, the mechanism of action of 1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one is not fully understood, which can make it challenging to interpret experimental results.
Orientations Futures
There are several future directions for research on 1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one. One area of interest is the development of 1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one derivatives with improved pharmacological properties, such as increased solubility and bioavailability. Another area of interest is the investigation of the molecular mechanisms underlying the pharmacological activities of 1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one. This could involve the use of techniques such as proteomics and metabolomics to identify the proteins and metabolites that are affected by 1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one treatment. Finally, the potential therapeutic applications of 1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one in various diseases, including cancer and neurodegenerative disorders, warrant further investigation.
Méthodes De Synthèse
1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one can be synthesized using a variety of methods, including the reaction of 2-nitroaniline with ethyl acetoacetate, followed by a reduction and cyclization step. Other methods include the reaction of 2-nitroaniline with diethyl oxalate, followed by a reduction and cyclization step. The synthesis of 1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one is a complex process that requires careful optimization of reaction conditions to obtain high yields and purity.
Applications De Recherche Scientifique
1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit a range of pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. 1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one has also been investigated as a potential treatment for various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Propriétés
IUPAC Name |
1-methyl-5H-[1,2,4]triazolo[4,3-a]quinoxalin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O/c1-6-12-13-9-10(15)11-7-4-2-3-5-8(7)14(6)9/h2-5H,1H3,(H,11,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACPLYGVLYIGBOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=CC=CC=C3NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80360230 | |
| Record name | 1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80360230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.20 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one | |
CAS RN |
149668-99-5 | |
| Record name | 1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80360230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(Z)-2-[(3E,7E)-4,8-dimethyl-10-(2,6,6-trimethylcyclohexen-1-yl)deca-3,7-dienyl]but-2-enedioic acid](/img/structure/B137607.png)

![4-Methylidene-1-oxa-6,9-diazaspiro[4.5]decane-7,10-dione](/img/structure/B137614.png)




![Dimethyl [(3-methoxyphenyl)methyl]phosphonate](/img/structure/B137630.png)


